

(R)-Funapide: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: (R)-Funapide

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Introduction

(R)-Funapide, also known by its developmental codes (R)-TV-45070 and (R)-XEN402, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide. While Funapide (the S-enantiomer or racemate) has been investigated for its analgesic properties, **(R)-Funapide** is characterized as the less active of the two stereoisomers. This technical guide provides a comprehensive overview of the chemical structure and known properties of **(R)-Funapide**, with a focus on data relevant to researchers in pharmacology and medicinal chemistry.

Chemical Structure and Identifiers

(R)-Funapide is a complex spirooxindole derivative. Its systematic IUPAC name is (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one. The key structural features include a spirocyclic core linking a furobenzodioxole and an indole moiety, with a trifluoromethyl-substituted furan ring attached to the indole nitrogen.

Table 1: Chemical Identifiers for **(R)-Funapide**

Identifier	Value
IUPAC Name	(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one
CAS Number	1259933-15-7[3]
Molecular Formula	C ₂₂ H ₁₄ F ₃ NO ₅
SMILES String	O=C(N1CC2=CC=C(O2)C(F)(F)F)C3=C(C=CC=C3)[C@]14OC5=CC6=C(OCO6)C=C5

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(R)-Funapide** are not widely published. However, based on the structure of its enantiomer, Funapide, some properties can be inferred.

Table 2: Physicochemical Properties of Funapide (S-enantiomer or Racemate)

Property	Value
Molecular Weight	429.35 g/mol [4]
Solubility	Soluble in DMSO.[5]

Note: Specific values for **(R)-Funapide**, such as melting point, boiling point, pKa, and optical rotation, are not readily available in the public domain and would require experimental determination.

Biological Activity

(R)-Funapide is known to be a voltage-gated sodium channel blocker, but it is reported to be less potent than its corresponding S-enantiomer, Funapide. Funapide itself is a potent inhibitor of several Nav channels, particularly Nav1.7 and Nav1.8, which are crucial in pain signaling pathways.

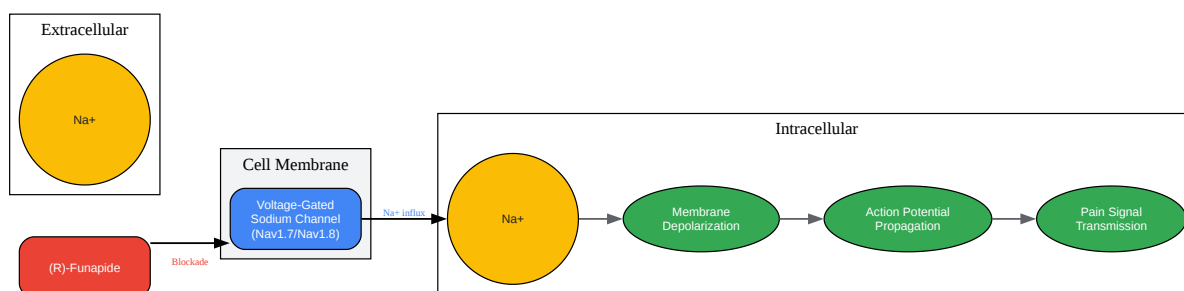
Table 3: Biological Activity of Funapide (S-enantiomer or Racemate) against Voltage-Gated Sodium Channels

Target	IC ₅₀ (nM)
Nav1.2	601
Nav1.5	84[5]
Nav1.6	173
Nav1.7	54[5]

One source indicates an IC₅₀ value of 50.18 nM for **(R)-Funapide** as a Nav1.8 channel inhibitor in HEK293 cells, although the context suggests this might be for the more active enantiomer.[1] The description of **(R)-Funapide** as the "less active" enantiomer implies that its IC₅₀ values for these channels would be significantly higher than those listed for Funapide.

Signaling Pathway

(R)-Funapide, as a voltage-gated sodium channel blocker, is expected to modulate neuronal excitability. Voltage-gated sodium channels are integral membrane proteins that mediate the influx of sodium ions in response to membrane depolarization, which is a key step in the generation and propagation of action potentials in excitable cells like neurons. By blocking these channels, Funapide and its enantiomers can reduce the firing rate of neurons, thereby dampening pain signals.



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Caption: Mechanism of action of **(R)-Funapide** as a voltage-gated sodium channel blocker.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of **(R)-Funapide** are not readily available in peer-reviewed literature. However, a general understanding of the methodologies can be gleaned from related studies on Funapide and other spirooxindole-based sodium channel blockers.

General Synthesis of Funapide Analogs

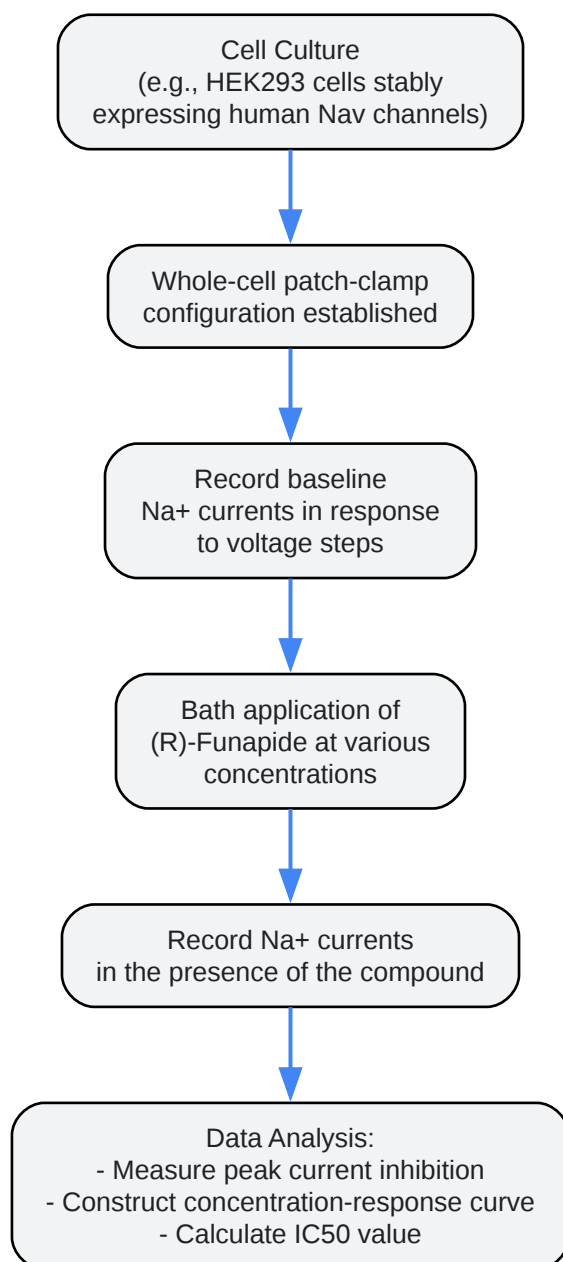
The synthesis of the spirooxindole core of Funapide and its analogs typically involves a multi-step sequence. A key step is often a stereoselective reaction to establish the chiral center at the spirocyclic junction. This could involve the use of chiral catalysts or chiral auxiliaries. The final steps would involve the N-alkylation of the indole nitrogen with the appropriate 5-(trifluoromethyl)furan-2-ylmethyl moiety.

A detailed, validated protocol for the specific synthesis of **(R)-Funapide** is required for replication and further studies.

In Vitro Electrophysiology Assay for Nav Channel Inhibition

To determine the inhibitory activity of **(R)-Funapide** on voltage-gated sodium channels, whole-cell patch-clamp electrophysiology is the standard method.

Workflow:



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Caption: General workflow for determining the IC₅₀ of **(R)-Funapide** on Nav channels.

Methodology:

- **Cell Preparation:** Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.
- **Electrophysiological Recording:** Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are typically held at a holding potential of -120 mV.
- **Voltage Protocol:** Depolarizing voltage steps are applied to elicit sodium currents.
- **Compound Application:** **(R)-Funapide**, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the extracellular solution, is applied to the cells via a perfusion system at increasing concentrations.
- **Data Acquisition and Analysis:** The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

Conclusion

(R)-Funapide is the less active enantiomer of the potent sodium channel blocker Funapide. While its chemical structure is well-defined, there is a notable lack of publicly available, detailed quantitative data regarding its specific physicochemical properties and a comprehensive profile of its biological activity. Further research, particularly the publication of stereoselective synthesis and comparative pharmacological studies of the Funapide enantiomers, is necessary to fully elucidate the structure-activity relationship and the potential utility of **(R)-Funapide** as a research tool or therapeutic agent. The information and general protocols provided in this guide serve as a foundation for researchers interested in exploring this and related spirooxindole-based compounds.

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